![molecular formula C23H25N3O4S B6567392 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946360-99-2](/img/structure/B6567392.png)
6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is 439.15657746 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
The compound has been explored for its potential as an anti-tubercular agent. Researchers designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives were evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Further development and optimization are warranted .
Alpha1-Adrenergic Receptor Antagonists
In a separate study, six compounds derived from this molecule exhibited an acceptable pharmacokinetic profile as potential alpha1-adrenergic receptor antagonists. These findings suggest a potential role in modulating adrenergic signaling pathways .
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including derivatives of our compound, were synthesized. These compounds were investigated as potential antifungal agents. The intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones yielded promising results .
Cytotoxicity Studies
The most active compounds were evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic, indicating their potential safety profile for further development .
Crystallography
Single crystals were developed for specific derivatives of this compound (e.g., 6d, 6f, and 6n). Crystallographic studies provide insights into their molecular interactions and suitability for further investigation .
Structure-Activity Relationship (SAR) Studies
Researchers have likely explored the SAR of this compound, investigating how different substitutions affect its biological activity. Understanding these relationships can guide future drug design efforts .
properties
IUPAC Name |
6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-4-2-3-5-20(16)23(28)24-10-12-25(13-11-24)31(29,30)19-14-17-6-7-21(27)26-9-8-18(15-19)22(17)26/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNHGDFJFDXCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-Methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one |
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